molecular formula C11H3ClF6N2O2S B1459356 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS No. 1823182-77-9

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No. B1459356
CAS RN: 1823182-77-9
M. Wt: 376.66 g/mol
InChI Key: FMBAOWIZKYJAQE-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H3ClF6N2O2S and its molecular weight is 376.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

The compound 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid has been a subject of interest due to its potential applications in chemical synthesis. Studies have demonstrated various methods and strategies for the synthesis and functionalization of similar halopyridinecarboxylic acids, indicating the versatility of these compounds in chemical synthesis. For example, different halopyridinecarboxylic acids were synthesized through regioexhaustive functionalization, showcasing the compound's adaptability in organic synthesis (Cottet et al., 2004).

Functionalization and Derivatives

Applications in Material Science and Chemistry

Crystallography and Molecular Structure

The compound and its derivatives have been studied for their crystal structures, revealing intricate hydrogen-bonding networks. These studies contribute to a deeper understanding of the material properties and potential applications in designing new materials and molecules (Ye & Tanski, 2020).

Novel Compound Synthesis

The compound's derivatives have been utilized as precursors or intermediates in synthesizing a range of novel compounds. These studies showcase the potential of such compounds in medicinal chemistry and other fields, expanding the scope of their applications (H. M. Mohamed, 2021).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3ClF6N2O2S/c12-4-1-3(10(13,14)15)2-19-5(4)8-20-7(11(16,17)18)6(23-8)9(21)22/h1-2H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBAOWIZKYJAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC(=C(S2)C(=O)O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3ClF6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid

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